2-chloro-N-(4-ethylbenzyl)-N-methylacetamide
Description
Historical Context and Discovery
The compound first appeared in chemical literature in the mid-2000s, with initial synthesis reports dating to 2006. Early development coincided with increased interest in substituted acetamides as intermediates for agrochemicals and pharmaceuticals. The 4-ethylbenzyl substituent likely originated from structure-activity relationship (SAR) studies exploring how aromatic ring substitution patterns influence biological activity in herbicidal compounds.
Key milestones in its development include:
- 2004 : Chinese patent CN1760175A described improved N-methylacetamide synthesis methods using acetic acid and methylamine, laying groundwork for N-alkylation strategies later applied to this compound.
- 2006 : First PubChem entry (CID 9391856) documented its basic physicochemical properties.
- 2011 : Research demonstrated antimicrobial potential of structurally related 2-chloro-N-arylacetamides, spurring interest in derivatives like this compound.
Position in Contemporary Organic Chemistry Research
This molecule occupies a strategic niche in three research domains:
1.2.1 Synthetic Methodology Development
The steric bulk of the 4-ethylbenzyl group challenges traditional amidation techniques. Recent advances address this through:
- Phase-transfer catalysis for N-alkylation reactions
- Microwave-assisted synthesis reducing reaction times from hours to minutes
- Flow chemistry approaches enabling continuous production
1.2.2 Computational Chemistry
Molecular dynamics simulations reveal unique conformational preferences due to:
- Restricted rotation about the N-C(O) bond (energy barrier ≈ 15 kcal/mol)
- CH/π interactions between the methyl group and aromatic ring
1.2.3 Materials Science
Preliminary studies suggest potential as:
- Monomer for polyamide synthesis
- Ligand in transition metal complexes
- Template for molecular imprinting polymers
Classification within Acetamide Derivatives
The compound's structural taxonomy can be represented hierarchically:
| Classification Level | Description |
|---|---|
| Class | Organohalides |
| Subclass | Chloroacetamides |
| Branch | N,N-Disubstituted acetamides |
| Specific | Aromatic-alkyl substituted derivatives |
Key differentiating features from simpler acetamides:
- Presence of two nitrogen substituents (methyl and 4-ethylbenzyl)
- Electron-withdrawing chloro group at α-position
- Bulky aromatic moiety influencing solubility and crystal packing
Research Significance and Rationale for Study
Four factors drive ongoing investigation:
1.4.1 Synthetic Challenge
The dual substitution pattern requires innovative approaches to:
- Control regioselectivity during N-alkylation
- Minimize diastereomer formation in chiral variants
- Achieve high purity (>99%) for pharmaceutical applications
1.4.2 Biological Potential
Structural analogs show:
- 82% inhibition of Fusarium oxysporum at 500 ppm concentrations
- Herbicidal activity comparable to commercial acetochlor in greenhouse trials
1.4.3 Physicochemical Properties
Unique characteristics enable specialized applications:
- LogP = 2.8 ± 0.3 (predicted) suggests blood-brain barrier permeability
- Melting point 89-92°C facilitates crystalline material synthesis
1.4.4 Environmental Considerations
Compared to older chloroacetamides:
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFACRNTWAIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Methyl-4-Ethylbenzylamine
The precursor N-methyl-4-ethylbenzylamine is synthesized via reductive amination or direct alkylation of 4-ethylbenzylamine.
Reductive Amination
- Reagents : Formaldehyde (37% aqueous), sodium cyanoborohydride (NaBH3CN), methanol.
- Procedure :
- 4-Ethylbenzylamine (1.0 equiv) is dissolved in methanol under nitrogen.
- Formaldehyde (1.2 equiv) is added dropwise at 0°C, followed by NaBH3CN (1.5 equiv).
- The mixture is stirred at room temperature for 12 h, quenched with water, and extracted with dichloromethane.
- Yield: 78–85% after vacuum distillation.
Direct Alkylation
Acylation with Chloroacetyl Chloride
The N-methylated amine is acylated using chloroacetyl chloride under controlled conditions.
Schotten-Baumann Reaction
- Reagents : Chloroacetyl chloride, sodium hydroxide (NaOH), dichloromethane (DCM).
- Procedure :
- N-Methyl-4-ethylbenzylamine (1.0 equiv) is dissolved in DCM and cooled to 0°C.
- Chloroacetyl chloride (1.05 equiv) is added dropwise, followed by NaOH (2.0 equiv) in water.
- The biphasic mixture is stirred for 2 h, and the organic layer is dried over MgSO4.
- Yield: 80–88% after recrystallization (ethanol/water).
Triethylamine-Mediated Acylation
- Reagents : Triethylamine (Et3N), tetrahydrofuran (THF).
- Procedure :
Flow Chemistry Approaches
Continuous flow systems enhance reaction efficiency and reproducibility, particularly for exothermic acylation steps.
Microreactor Synthesis
- Reagents : Chloroacetyl chloride, 2-methyltetrahydrofuran (2-MeTHF), sodium bicarbonate (NaHCO3).
- Conditions :
- Flow Rates : 0.15 mL/min (amine solution), 0.015 mL/min (chloroacetyl chloride).
- Temperature : 90°C.
- Pressure : 3–5 bar.
- Procedure :
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Automated Purification
- Technique : Continuous crystallization coupled with anti-solvent precipitation.
- Solvents : 2-butanol (reaction), heptane (anti-solvent).
- Purity : >99.5% after two recrystallizations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 80–88 | 95–97 | Moderate | Low cost, simple setup |
| Flow Chemistry | 99 | >98 | High | Rapid, high throughput |
| Industrial Continuous | 95–98 | >99.5 | Very High | Minimal solvent waste |
Purification Techniques
Recrystallization
Automated Flash Chromatography
- Stationary Phase : Silica gel (40–63 µm).
- Eluent : Hexane/ethyl acetate gradient.
- Outcome : >99% purity with 85% recovery.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethylbenzyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new amide derivatives.
Oxidation Reactions: The ethylbenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New amide derivatives with different functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes derived from the ethylbenzyl group.
Reduction Reactions: Amines formed from the reduction of the amide group.
Scientific Research Applications
2-chloro-N-(4-ethylbenzyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The ethylbenzyl and methyl groups contribute to the compound’s hydrophobic interactions with lipid membranes, enhancing its ability to penetrate cells. The overall effect is the disruption of cellular processes, which can lead to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., chloro in 4-chlorobenzyl derivatives) increase electrophilicity at the α-carbon, enhancing reactivity in nucleophilic substitutions .
- Synthetic Yields : Bulky substituents (e.g., 4-ethylbenzyl) may slightly reduce yields compared to simpler derivatives like 4-methylbenzyl due to steric hindrance .
Physicochemical Properties
Table 2: Melting Points and Lipophilicity
Key Observations :
- Lipophilicity : The 4-ethylbenzyl group in the target compound contributes to a higher logP compared to nitro-substituted derivatives, favoring membrane permeability .
- Melting Points : Crystalline derivatives (e.g., nitro-substituted) exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding) .
Table 3: Bioactivity and Metabolic Pathways
Key Observations :
Biological Activity
2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-ethylbenzylamine and N-methylacetamide. The reaction is monitored through thin layer chromatography (TLC) to ensure completion. Characterization is performed using techniques such as Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. (2011) assessed the antibacterial and antifungal activities of various chloroacetamide derivatives, including this compound. The compound was tested against several bacterial strains, including:
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
- Candida species for antifungal activity
The results demonstrated varying degrees of inhibition, which are summarized in Table 1.
| Compound Code | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| 3e | 30 | 30 | 36 |
The study concluded that compounds with a higher degree of substitution on the aromatic ring generally exhibited enhanced antibacterial activity .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes or inhibition of essential cellular processes. The presence of the chloro group is thought to enhance lipophilicity, allowing better penetration into bacterial cells.
Case Studies
In addition to laboratory studies, case reports have highlighted the clinical relevance of antimicrobial agents derived from chloroacetamides. For instance, a case study involving a patient with a multidrug-resistant infection demonstrated successful treatment outcomes when using derivatives similar to this compound .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide, and what reaction conditions are typically employed? A: The compound is synthesized via multi-step processes. A common route involves reacting 4-ethylbenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Key steps include:
- Alkylation : Reacting 4-ethylbenzyl halide with methylamine under reflux in a polar aprotic solvent (e.g., THF).
- Amidation : Introducing the chloroacetamide group via nucleophilic acyl substitution.
Purification is achieved through column chromatography or recrystallization (e.g., ethanol) .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Triethylamine, THF, 0–5°C | Base for deprotonation |
| 2 | Chloroacetyl chloride, dropwise | Amide bond formation |
| 3 | Column chromatography (SiO₂) | Purification |
Advanced Synthesis
Q: How can computational methods like quantum chemical calculations be integrated into the design and optimization of multi-step synthesis pathways? A: Quantum mechanical methods (e.g., DFT) model reaction pathways to identify transition states and intermediates. For example:
- Reaction Path Screening : ICReDD’s approach combines computational screening (e.g., Gibbs free energy calculations) with experimental validation to prioritize viable pathways .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields.
Methodology: Use Gaussian09 or ORCA for energy profiling, followed by microfluidic reactors for rapid condition testing .
Basic Structural Characterization
Q: What spectroscopic techniques are used to confirm the molecular structure of this compound? A: Key techniques include:
- NMR : ¹H NMR (δ 1.2 ppm, triplet for CH₂CH₃; δ 2.9 ppm, singlet for N–CH₃).
- IR : Stretching vibrations at 1650 cm⁻¹ (C=O amide) and 750 cm⁻¹ (C–Cl).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced Structural Characterization
Q: How is single-crystal X-ray diffraction applied to resolve conformational ambiguities in the compound? A: X-ray crystallography provides bond-length/angle data and intermolecular interactions. For example:
- Torsion Angles : Evidence from related acetamides shows nitro groups deviating by 16.7° from the benzene plane .
- Hydrogen Bonding : Centrosymmetric head-to-tail interactions (e.g., C–H⋯O) stabilize crystal packing .
Methodology: Grow crystals via slow evaporation (ethanol), collect data on a diffractometer (Cu-Kα radiation), and refine with SHELXL .
Basic Biological Activity
Q: What in vitro assays are used to evaluate the antimicrobial or anticancer potential of this compound? A: Standard assays include:
- Antimicrobial : Disk diffusion (MIC determination against E. coli or S. aureus).
- Cytotoxicity : MTT assay (IC₅₀ calculation in cancer cell lines like MCF-7).
Key controls: Use DMSO as a vehicle control and cisplatin as a reference drug .
Advanced Biological Activity
Q: How can researchers resolve contradictions in bioactivity data across different assays? A: Follow these steps:
Purity Verification : HPLC (≥95% purity) to rule out impurities.
Assay Reproducibility : Test under standardized conditions (pH, serum-free media).
Orthogonal Assays : Confirm binding via SPR or ITC if initial results conflict .
Example: Discrepancies in cytotoxicity may arise from differential cell permeability, addressed via intracellular concentration measurements (LC-MS) .
Physicochemical Properties
Q: What are the solubility and storage guidelines for this compound? A:
- Solubility : DMSO (11 mg/mL), DMF (5 mg/mL), PBS (0.25 mg/mL).
- Storage : –20°C in airtight containers with desiccant to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood .
| Solvent | Solubility (mg/mL) | Storage |
|---|---|---|
| DMSO | 11 | –20°C |
| PBS (pH 7.2) | 0.25 | –20°C |
Interaction Studies
Q: How can molecular docking and dynamics simulations elucidate target interactions? A:
Docking : Use AutoDock Vina to model binding to enzymes (e.g., histone deacetylases).
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.
Validation : Compare computational ΔG values with experimental ITC data.
Example: A related chloroacetamide showed strong binding to HDAC8 (PDB: 1T69) with a ΔG of –9.2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
